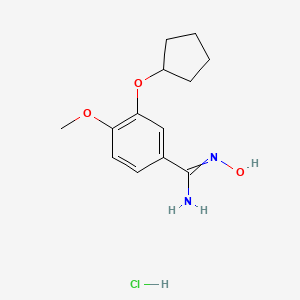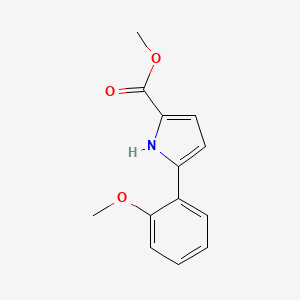
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties
Preparation Methods
The synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate typically involves the Vilsmeier-Haack reaction. This method is used to form the quinoline core structure. The chlorine atom in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines, respectively . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be replaced by various nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common reagents used in these reactions include oxidizing agents for the conversion of aldehyde to carboxylic acid and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including antibacterial agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it has shown binding affinities against E. coli DNA gyrase B and human topoisomerase IIα, indicating its potential as an antibacterial agent . The pathways involved in its mechanism of action are related to its ability to inhibit these enzymes, which are crucial for DNA replication and cell division.
Comparison with Similar Compounds
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7ClFNO2 |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
methyl 2-chloro-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)8-4-6-2-3-7(13)5-9(6)14-10(8)12/h2-5H,1H3 |
InChI Key |
VQUFDZJAVXRVCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride](/img/structure/B11816508.png)


![L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-](/img/structure/B11816517.png)





![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
